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Compound of Interest

Compound Name: Trigonosin F

Cat. No.: B1174457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published anti-HIV-1 activity of Trigonosin
F with other daphnane diterpenoids isolated from Trigonostemon thyrsoideum. The information

is based on publicly available experimental data, with detailed methodologies for key

experiments to allow for independent verification.

Quantitative Data Summary
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Trigonosin F
and its analogs. The data is extracted from studies on daphnane diterpenoids isolated from the

twigs and leaves of Trigonostemon thyrsoideum. Potent anti-HIV-1 activity was observed for

several of these compounds, with EC50 values in the nanomolar range.
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Compound
Anti-HIV-1 Activity
(EC50, nM)

Cytotoxicity (CC50,
nM)

Selectivity Index
(SI = CC50/EC50)

Trigonosin F 0.015 >25.8 >1720

Trigothysoid A 0.003 5.1 1700

Trigothysoid B 0.002 4.3 2150

Trigothysoid C 0.001 4.5 4500

Trigothysoid H 0.001 1.618 1618

Rediocide A 0.001 17.6 17600

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of

viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that

causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the compound's

therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over

cellular toxicity.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the publications.

Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This protocol is a standard method for quantifying HIV-1 replication by measuring the

concentration of the viral p24 capsid protein in cell culture supernatants.

Cell Line and Virus:

Cell Line: MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line)

Virus: HIV-1 (e.g., IIIB strain)

Procedure:

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2
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incubator.

Assay Setup: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

Compound Treatment: Prepare serial dilutions of the test compounds (Trigonosin F and

comparators) in culture medium. Add the diluted compounds to the wells containing the cells.

Include a "virus control" (cells with virus but no compound) and a "cell control" (cells without

virus or compound).

Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection

of 0.01).

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-5

days).

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully

collect the culture supernatant.

p24 Antigen ELISA:

Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room

temperature.

Wash the plate.

Add the collected cell culture supernatants and a series of p24 antigen standards to the

wells. Incubate for 1-2 hours at 37°C.

Wash the plate.

Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.

Wash the plate.
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Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at

37°C.

Wash the plate.

Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark

until a blue color develops.

Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the concentration of p24 in the supernatants using the standard

curve. The EC50 value is determined as the compound concentration that reduces the p24

level by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the

cytotoxic effects of the test compounds.

Procedure:

Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cell

control" with no compound.

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the

anti-HIV-1 assay.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan

crystals.

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a

solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan

crystals.
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Absorbance Reading: Shake the plate for 10 minutes to ensure complete dissolution and

read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

Data Analysis: The cell viability is calculated as the percentage of absorbance in treated

wells compared to the cell control wells. The CC50 value is the compound concentration that

reduces cell viability by 50%.

Visualizations
Signaling Pathway
While the precise molecular mechanism of Trigonosin F's anti-HIV-1 activity is not fully

elucidated in the provided literature, many anti-HIV compounds target specific stages of the

viral life cycle. The following diagram illustrates a generalized HIV-1 life cycle, which is the

target of various antiretroviral therapies.
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[https://www.benchchem.com/product/b1174457#independent-verification-of-published-
trigonosin-f-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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